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Compound Profiles and SAR Overview

Feature
MCP110 (Ras/Raf
Inhibitor)

NECA (Adenosine Receptor Agonist)

Primary
Target

Ras-Raf protein-
protein interaction [1]

A1, A2A, A2B, A3 adenosine receptors (ARs) [2] [3] [4]

Therapeutic
Context

Cancer (synergizes
with MAPK pathway &

microtubule-targeting
agents) [1]

Immunology, inflammation, cancer (modulates immune cell
function) [2] [3] [4]

Core SAR
Insight

Identified as inhibitor
of Ras-Raf interaction;

more potent derivative
of MCP1 [1]

NECA (5'-N-ethylcarboxamidoadenosine): non-selective
AR agonist; used as a pharmacological tool [2]. Key SAR
for AR ligands: High selectivity is a major challenge;
modifications to adenosine core (e.g., ribose, adenine) can

yield subtype-selective agonists/antagonists [3] [4].

Quantitative
Data Example

Synergistic activity

with paclitaxel in LXFA
629 lung and SW620

colon carcinoma
xenograft models [1]

Enhances C3a-stimulated degranulation in human LAD2

mast cells; effect abolished by simultaneous antagonism of
A2A, A2B, and A3 receptors [2]
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Experimental Protocol for Key Findings

To illustrate the experimental approaches used in this field, here are methodologies for key findings related

to MCP110 and adenosine receptors.

1. Protocol: Assessing Synergy Between MCP110 and Paclitaxel [1]

Cell Lines & Models: Use human tumor cell lines with activated Ras (e.g., SW620 colon carcinoma,

LXFA 629 NSCLC) or oncogenically transformed lines (e.g., Kaposi's sarcoma models). Validate in
athymic nude or SCID mouse xenograft models.

Compound Formulation: Formulate MCP110 and paclitaxel in a liposomal preparation (e.g., 10%
w/v phospholipon 90G, 33% v/v Myritol 318) for in vivo administration.

Proliferation & Viability Assay: Treat cells with compound mono-therapies and combinations.
Measure proliferation 48 hours post-treatment using a metabolic assay like WST-1.

Synergy Analysis: Analyze drug combination effects using Median Dose Effect analysis and
calculate a Combination Index (CI) with software such as CalcuSyn. A CI < 1 indicates synergy.

In Vivo Validation: Administer compounds daily to mice with established xenografts (e.g., MCP110
daily; paclitaxel in 8 of 17 injections). Monitor tumor growth inhibition over time.

2. Protocol: Identifying Adenosine Receptor Subtypes in Mast Cell Degranulation [2]

Cellular Model: Use homogeneous human LAD2 mast cells or mouse bone marrow-derived mast
cells (BMMCs).

Receptor Expression Profiling: Perform quantitative PCR (qPCR) on cell samples to detect mRNA
expression of A1, A2A, A2B, and A3 adenosine receptors.

Stimulation & Inhibition:
Pre-incubate cells with selective antagonists for A2A (e.g., SCH 442416), A2B (e.g., MRS 1754),

and A3 receptors for 30 minutes.

Stimulate degranulation with a trigger like C3a peptide or anti-IgE, simultaneously adding the
non-selective agonist NECA.

Degranulation Measurement: After 30 minutes, measure the release of pre-formed mediators (e.g.,
histamine, β-hexosaminidase) to quantify degranulation.

Data Interpretation: If the enhancement of degranulation by NECA is only abolished when all three
subtype antagonists are applied simultaneously, it confirms a cooperative role for A2A, A2B, and A3

receptors.

Research Pathways and Connectivity
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The following diagram maps the experimental workflow for profiling a compound's activity, integrating

concepts from both MCP and adenosine receptor research. This illustrates the logical relationships between

key experimental stages.

Compound of Interest

Target Profiling
(Kinome Screening, Binding Assays)

Functional Cell-Based Assays
(Proliferation, Signaling, Degranulation)

Combination Studies
(Median Dose Effect Analysis)

In Vivo Validation
(Bioavailability, Xenograft Models)

SAR Data Analysis

Click to download full resolution via product page

Guidance for Further Research

Based on the search results, here are suggestions for how you might proceed:

Refine Your Search: The term "MCP-NECA" may refer to a highly specialized compound not yet
widely published. Consider searching for these topics independently. For MCP compounds, focus on
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"Ras Raf inhibitor" and "MCP110". For adenosine-related chemistry, search for "adenosine
receptor agonists", "NECA derivative", and "structure-activity relationship".
Explore Related Targets: Both pathways are implicated in cancer. You may find relevant literature by

investigating cross-talk between Ras/Raf/MEK/ERK signaling and adenosine receptor signaling in
the tumor microenvironment [1] [3] [4].

Consult Specialized Databases: For detailed chemical structures, bioactivity data, and published
SAR studies, utilize specialized resources like PubChem, ChEMBL, or BindingDB.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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